molecular formula C19H15N3O4 B2649967 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921995-03-1

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2649967
CAS RN: 921995-03-1
M. Wt: 349.346
InChI Key: BFOBZANLDGYNFI-UHFFFAOYSA-N
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Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a method for constructing benzofuran rings has been discovered recently, which involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring and a benzofuran moiety. The 1,3,4-oxadiazole ring is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The benzofuran moiety is a heterocyclic compound consisting of fused benzene and furan rings .

Scientific Research Applications

Organic Synthesis

This compound has been used in the synthesis of new heterocycles, which contain benzofuran, thiazolidin-4-one, and pyrazole moieties . The reaction of a 1:1 mixture of 3-(benzofuran-2-yl)-1-phenyl-1 H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in anhydrous ethanol containing piperidine as a catalyst under reflux for 4 h gave a new heterocycle .

Medicinal Applications

Benzofurans form the core of many substances with medicinal applications . The design and synthesis of new heterocycles containing the benzofuran ring system are important due to the profound physiological and chemotherapeutic properties of the compounds .

Antiviral, Antioxidant, and Antifungal Activities

2-Substituted benzofurans are prevalent in nature, as exemplified by ailanthoidol, which exhibits antiviral, antioxidant, and antifungal activities .

Antibacterial, Anti-inflammatory, Antipyretic, Anticonvulsant, Hypotensive, and Antidiabetic Agents

Heterocycles containing both benzofuran and nitrogen heterocyclic (e.g., pyrazole) moieties have a range of medical applications because they act as antibacterial, anti-inflammatory, antipyretic, anticonvulsant, hypotensive, and antidiabetic agents .

Antifungal, Antibacterial, Anti-inflammatory, and Antioxidant Agents

Thiazolidin-4-ones are scaffolds of importance in pharmacological and medicinal chemistry . They display a range of biological activities, including acting as antifungal, antibacterial, anti-inflammatory, and antioxidant agents .

Antibacterial Agents

The compound has been used in the synthesis of novel 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents . The newly synthesized derivatives were screened for their in vitro antibacterial activities and exhibited weak to moderate activity .

In Silico Evaluation

In correlation to in vitro results, molecular docking study was performed on target protein GlcN-6-P synthase using Autodock 4.2 . The in silico studies reveal that compounds have more binding affinity towards the receptor .

Antimicrobial Agents

Due to increased microbial resistance, new classes of antimicrobial agents with novel mechanisms are today’s need to fight against the multidrug-resistant infections . This compound could potentially be used in the development of such agents .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(26-19)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOBZANLDGYNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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